
4-Acetoxybenzyl 2-chloro-3-pyridyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxybenzyl 2-chloro-3-pyridyl ketone is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol. It is known for its applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone typically involves the reaction of 4-acetoxybenzyl chloride with 2-chloro-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product.
Analyse Des Réactions Chimiques
4-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Acetoxybenzyl 2-chloro-3-pyridyl ketone has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Acetoxybenzyl 2-chloro-3-pyridyl ketone can be compared with similar compounds such as 2-Acetoxybenzyl 4-chloro-3-pyridyl ketone. While both compounds share similar structural features, they may differ in their reactivity, stability, and specific applications. The unique properties of this compound make it particularly valuable in certain research and industrial contexts .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propriétés
Numéro CAS |
898766-41-1 |
|---|---|
Formule moléculaire |
C15H12ClNO3 |
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
[4-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)20-12-6-4-11(5-7-12)9-14(19)13-3-2-8-17-15(13)16/h2-8H,9H2,1H3 |
Clé InChI |
UCVPZJZBOFYELK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CC(=O)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


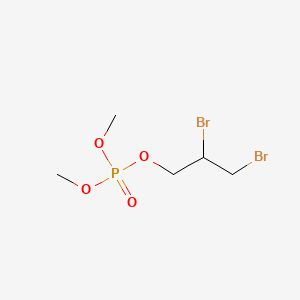
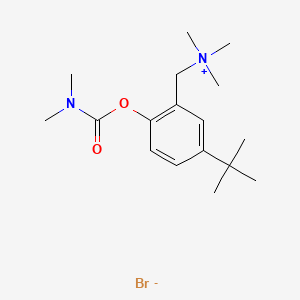

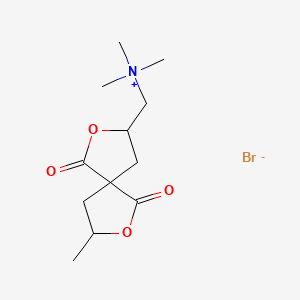
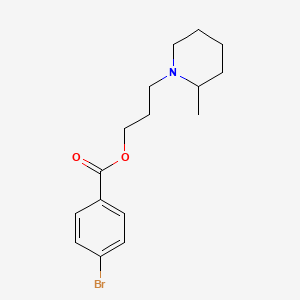
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)

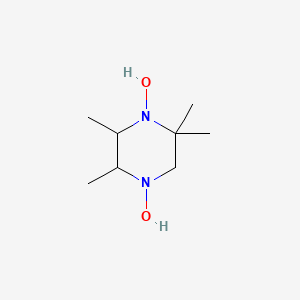

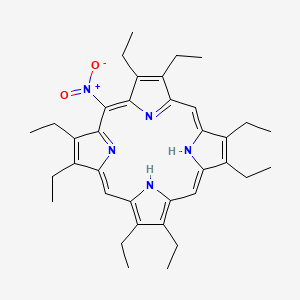

![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)

